molecular formula C8H10BrF3N2O B2358606 4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856084-50-8

4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B2358606
CAS No.: 1856084-50-8
M. Wt: 287.08
InChI Key: YBMKRIPDBDGDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom, a methoxymethyl group, and a trifluoropropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced via the reaction of the brominated pyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Addition of the Trifluoropropyl Group: The trifluoropropyl group can be attached through a nucleophilic substitution reaction using 3,3,3-trifluoropropyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazoles under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution Reactions: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Dihydropyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Lacks the methoxymethyl and trifluoropropyl groups, resulting in different chemical properties and applications.

    3-(methoxymethyl)-1H-pyrazole:

    1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the bromine and methoxymethyl groups, leading to distinct chemical behavior.

Uniqueness

4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the trifluoropropyl group enhances its lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions.

Properties

IUPAC Name

4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF3N2O/c1-15-5-7-6(9)4-14(13-7)3-2-8(10,11)12/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMKRIPDBDGDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1Br)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.